Lipophilicity Gain Over Des-Methyl Analog
The 2‑methyl substituent confers a meaningful increase in lipophilicity compared to the parent 7‑hydroxy‑[1,2,4]triazolo[1,5‑a]pyrimidin‑5(1H)‑one. PubChem‑computed XLogP3‑AA values demonstrate a shift from ‑0.7 (des‑methyl) to ‑0.3 (2‑methyl derivative) [1]. This 0.4‑unit increment in logP is anticipated to enhance passive membrane diffusion and improve the balance between aqueous solubility and hydrophobic interactions, a critical parameter for biochemical assay compatibility.
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | ‑0.3 |
| Comparator Or Baseline | 7‑Hydroxy‑[1,2,4]triazolo[1,5‑a]pyrimidin‑5(1H)‑one (CAS 40775‑75‑5): XLogP3‑AA = ‑0.7 |
| Quantified Difference | Δ = +0.4 log units |
| Conditions | Computed by XLogP3 3.0 algorithm implemented in PubChem (2021/2024 releases) |
Why This Matters
For medicinal chemistry procurement, a 0.4 log‑unit difference can shift a compound from poorly permeable to moderately permeable, directly influencing cellular potency in intact‑cell assays.
- [1] NCBI PubChem. CID 136070207 (XLogP3‑AA ‑0.3) and CID 135448083 (XLogP3‑AA ‑0.7). https://pubchem.ncbi.nlm.nih.gov (accessed 2026‑05‑01). View Source
